

Full Chemical Name of (±)13,14-EDT Identified as a Docosahexaenoic Acid Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(±)13,14-EDT	
Cat. No.:	B12364453	Get Quote

The full chemical name for the compound often abbreviated as $(\pm)13,14$ -EDT is (4Z,7Z,10Z)-rel-12-[3-(2Z,5Z)-2,5-octadien-1-yl-2-oxiranyl]-4,7,10-dodecatrienoic acid.[1] This compound is a racemic mixture, as indicated by the (\pm) prefix. It is also known by several synonyms, including $(\pm)13,14$ -EDP, $(\pm)13,14$ -EDPE, and $(\pm)13(14)$ -EpDPA.[1]

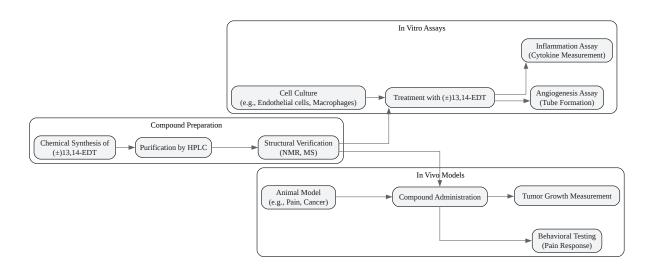
(±)13,14-EDT is an epoxygenase metabolite of docosahexaenoic acid (DHA), a well-known omega-3 fatty acid.[1][2] The formation of this molecule occurs through the epoxidation of the 13,14-double bond of DHA.[1] This conversion is carried out by certain cytochrome P450 (CYP) epoxygenases, which are present in various tissues throughout the body, including the liver, kidney, heart, and brain.[2]

Functionally, **(±)13,14-EDT** and related epoxides of DHA are recognized as bioactive lipids. They are involved in several physiological processes and are considered short-lived signaling molecules. Their activity is regulated by soluble epoxide hydrolase (sEH), which converts them into less active dihydroxy fatty acids.[2]

Research has highlighted the therapeutic potential of these compounds. For instance, (±)13(14)-EpDPA has demonstrated antihyperalgesic effects in models of inflammatory and neuropathic pain.[1] Furthermore, this and other epoxy metabolites of DHA have been shown to potently inhibit angiogenesis and tumor growth in laboratory studies.[1] The biosynthesis of the 13S,14S-epoxide of DHA is a key step in the production of maresin 1 (MaR1), a potent proresolving and tissue homeostatic mediator.[3]

A summary of the key chemical and physical properties of (±)13(14)-EpDPA is presented in the table below.

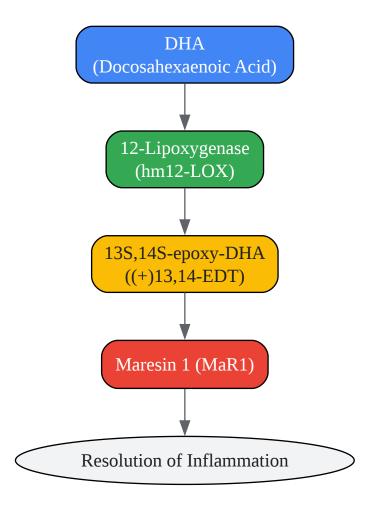
Property	Value
Formal Name	(4Z,7Z,10Z)-rel-12-[3-(2Z,5Z)-2,5-octadien-1-yl-2-oxiranyl]-4,7,10-dodecatrienoic acid
CAS Number	895127-64-7
Molecular Formula	C22H32O3
Molecular Weight	344.5 g/mol


A summary of key properties of (±)13(14)-EpDPA.

Due to the highly specific and technical nature of the broader request for a full whitepaper, including detailed experimental protocols and extensive signaling pathway diagrams, such a comprehensive document cannot be generated from publicly available web search results. The following sections provide a foundational overview based on the available information.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis or biological assays involving (±)13,14-EDT are proprietary and typically found within specific research publications. However, a general experimental workflow for studying the effects of such a compound can be outlined.


Click to download full resolution via product page

A generalized experimental workflow for investigating the biological activities of (±)13,14-EDT.

Signaling Pathways

The precise signaling pathways modulated by (±)13,14-EDT are a subject of ongoing research. However, its role as a precursor to Maresin 1 (MaR1) provides insight into its potential mechanism of action in inflammation resolution.

Click to download full resolution via product page

Biosynthetic pathway of Maresin 1 from DHA, involving the 13S,14S-epoxy-DHA intermediate.

This simplified diagram illustrates the conversion of DHA to the specific 13S,14S-epoxide, which then serves as a precursor for the synthesis of MaR1. MaR1 is a key mediator in the resolution of inflammation.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. caymanchem.com [caymanchem.com]

- 2. Epoxydocosapentaenoic acid Wikipedia [en.wikipedia.org]
- 3. The novel 13S,14S-epoxy-maresin is converted by human macrophages to maresin 1
 (MaR1), inhibits leukotriene A4 hydrolase (LTA4H), and shifts macrophage phenotype PMC
 [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Full Chemical Name of (±)13,14-EDT Identified as a Docosahexaenoic Acid Metabolite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364453#13-14-edt-full-chemical-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com